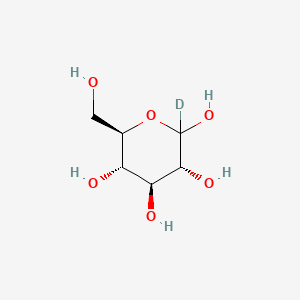
1,1/'-BIS(DICHLOROPHOSPHINO)FERROCENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-BIS(DICHLOROPHOSPHINO)FERROCENE is a chemical compound with the molecular formula C10H8Cl4FeP2 . It is used as a reactant for the synthesis of ferrocene-based bidentate phosphonite ligands for rhodium (I)-catalyzed enantioselective hydroformylation, metallocene-bridged bisphosphaalkene, and as a catalyst for the synthesis of oligonuclear heterometallic complexes .
Synthesis Analysis
The synthesis of 1,1’-BIS(DICHLOROPHOSPHINO)FERROCENE involves the reaction of bis(dichlorophosphino)ferrocene with four equivalents of ethynylmagnesium bromide, resulting in the formation of the compound in a 76% yield .Molecular Structure Analysis
The molecular structure of 1,1’-BIS(DICHLOROPHOSPHINO)FERROCENE is represented by the SMILES string [Fe].ClP(Cl)c1cccc1.ClP(Cl)c1cccc1 . The molecular weight of the compound is 387.77 g/mol .Chemical Reactions Analysis
1,1’-BIS(DICHLOROPHOSPHINO)FERROCENE is involved in various types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
1,1’-BIS(DICHLOROPHOSPHINO)FERROCENE is a light yellow to brown to dark green powder . It has a melting point of 67-71 °C . The compound is moisture sensitive and reacts with water .Scientific Research Applications
Synthesis of Ferrocene-based Bidentate Phosphonite Ligands
1,1’-Bis(dichlorophosphino)ferrocene is used as a reactant for the synthesis of ferrocene-based bidentate phosphonite ligands . These ligands are used in various chemical reactions, including catalytic processes.
Rhodium (I)-Catalyzed Enantioselective Hydroformylation
This compound plays a crucial role in the rhodium (I)-catalyzed enantioselective hydroformylation . This process is used to convert alkenes into aldehydes, which are important intermediates in the synthesis of various organic compounds.
Synthesis of Metallocene-Bridged Bisphosphaalkene
1,1’-Bis(dichlorophosphino)ferrocene is also used in the synthesis of metallocene-bridged bisphosphaalkene . These compounds have potential applications in the field of materials science and catalysis.
Catalyst for Synthesis of Oligonuclear Heterometallic Complexes
This compound acts as a catalyst for the synthesis of oligonuclear heterometallic complexes . These complexes are used in various fields, including catalysis, magnetism, and materials science.
Ligand for Various Coupling Reactions
1,1’-Bis(dichlorophosphino)ferrocene is suitable as a ligand for various coupling reactions, such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling . These reactions are widely used in organic synthesis.
Synthesis of Functional Macromolecules
The ferrocene core of 1,1’-Bis(dichlorophosphino)ferrocene imparts fine control to catalytic C–C and C–X coupling reactions used to manufacture a range of functional macromolecules . These include tailored dyes, OLED components, precisely engineered conducting polymers, and thermoplastics.
Mechanism of Action
Target of Action
1,1’-Bis(dichlorophosphino)ferrocene is primarily used as a ligand in various catalytic systems . Its main targets are the catalytic reactions it participates in, such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Mode of Action
The compound interacts with its targets by facilitating the coupling reactions . It acts as a ligand, binding to the metal center of the catalyst and influencing the reactivity of the catalyst .
Biochemical Pathways
The compound is involved in various catalytic pathways that lead to the formation of different organic compounds. These pathways include the Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling . The downstream effects of these pathways are the formation of various organic compounds used in different applications.
Result of Action
The result of the action of 1,1’-Bis(dichlorophosphino)ferrocene is the facilitation of various coupling reactions. This leads to the formation of different organic compounds, including those used in the manufacture of functional macromolecules, tailored dyes, OLED components, and precisely engineered conducting polymers and thermoplastics .
Action Environment
The action, efficacy, and stability of 1,1’-Bis(dichlorophosphino)ferrocene are influenced by various environmental factors. For instance, it is known to react with water , indicating that the presence of moisture could affect its stability and efficacy. Therefore, it is recommended to store it away from water/moisture, strong bases, and oxidizing agents .
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of 1,1'-bis(dichlorophosphino)ferrocene can be achieved through a two-step reaction process. The first step involves the reaction of ferrocene with phosphorus trichloride to form ferrocenylphosphine dichloride. The second step involves the reaction of ferrocenylphosphine dichloride with lithium aluminum hydride to form 1,1'-bis(dichlorophosphino)ferrocene.", "Starting Materials": [ "Ferrocene", "Phosphorus trichloride", "Lithium aluminum hydride" ], "Reaction": [ "Step 1: Ferrocene is reacted with phosphorus trichloride in the presence of anhydrous aluminum chloride as a catalyst to form ferrocenylphosphine dichloride.", "Step 2: Ferrocenylphosphine dichloride is then reacted with lithium aluminum hydride in anhydrous ether to form 1,1'-bis(dichlorophosphino)ferrocene." ] } | |
CAS RN |
142691-70-1 |
Product Name |
1,1/'-BIS(DICHLOROPHOSPHINO)FERROCENE |
Molecular Formula |
C10H8Cl4FeP2 10* |
Molecular Weight |
387.78 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1146245.png)

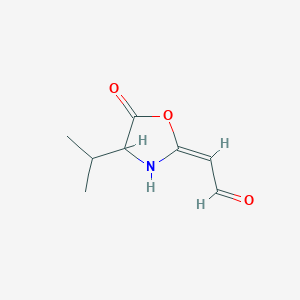
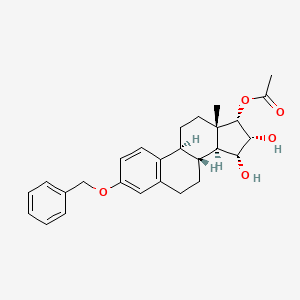
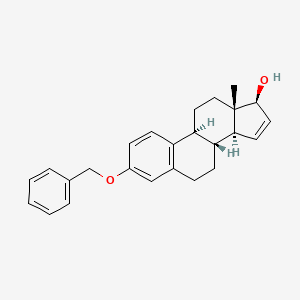
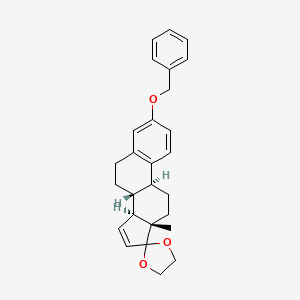
![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)
![D-[3-2H]Glucose](/img/structure/B1146262.png)
![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)
